![molecular formula C28H28Cl3FN2O4 B1672453 2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)
2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW2433 is a synthetic organic compound known for its role as an agonist of the peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ). This compound has been studied for its potential therapeutic applications in metabolic diseases, including diabetes and dyslipidemia. The chemical name of GW2433 is 2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW2433 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the phenoxyisobutyric acid head: This involves the reaction of 2-chloro-6-fluorophenyl ethylamine with 2,3-dichlorophenyl isocyanate to form the intermediate.
Coupling reaction: The intermediate is then coupled with 4-(3-aminopropyl)phenol to form the final product, GW2433.
Industrial Production Methods
The industrial production of GW2433 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
GW2433 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: GW2433 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
GW2433 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study ligand-receptor interactions.
Biology: Investigated for its role in regulating gene expression through PPAR-β/δ activation.
Medicine: Potential therapeutic agent for treating metabolic disorders such as diabetes and dyslipidemia.
Industry: Used in the development of new drugs targeting PPAR-β/δ.
Mechanism of Action
GW2433 exerts its effects by binding to the ligand-binding domain of PPAR-β/δ. This binding induces a conformational change in the receptor, activating it. The activated receptor then regulates the expression of genes involved in lipid and glucose metabolism. The molecular targets include genes involved in fatty acid oxidation, glucose uptake, and cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): A natural fatty acid that also binds to PPAR-β/δ.
Fenofibrate: A synthetic fibrate used to treat dyslipidemia by activating PPAR-α.
Rosiglitazone: A thiazolidinedione that activates PPAR-γ and is used to treat type 2 diabetes.
Uniqueness of GW2433
GW2433 is unique due to its high selectivity for PPAR-β/δ, making it a valuable tool for studying the specific functions of this receptor subtype. Unlike other PPAR agonists, GW2433 has a distinct chemical structure that allows it to interact with specific regions of the receptor, providing insights into the design of selective PPAR modulators .
Properties
Molecular Formula |
C28H28Cl3FN2O4 |
|---|---|
Molecular Weight |
581.9 g/mol |
IUPAC Name |
2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H28Cl3FN2O4/c1-28(2,26(35)36)38-19-13-11-18(12-14-19)6-5-16-34(17-15-20-21(29)7-3-9-23(20)32)27(37)33-24-10-4-8-22(30)25(24)31/h3-4,7-14H,5-6,15-17H2,1-2H3,(H,33,37)(H,35,36) |
InChI Key |
YMWJDWJXIXITMD-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW2433; GW 2433; GW-2433. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


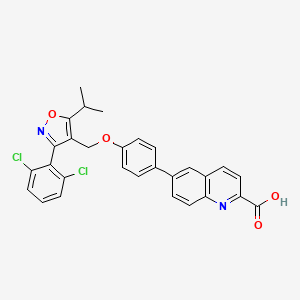
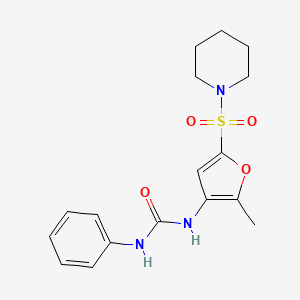
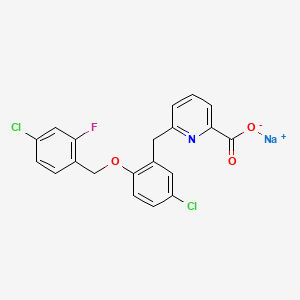
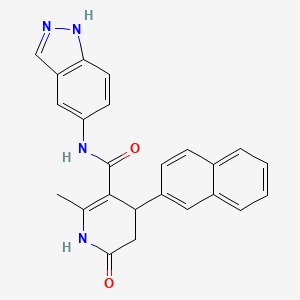
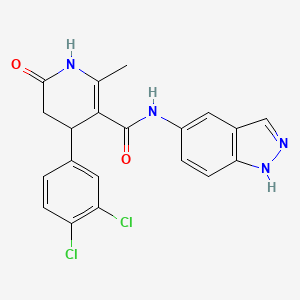
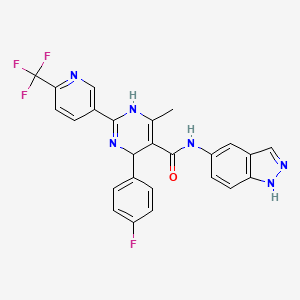
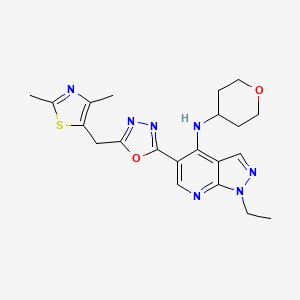
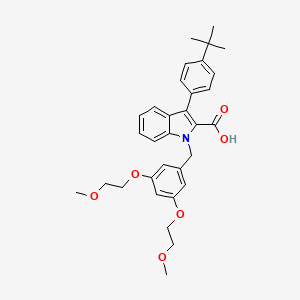
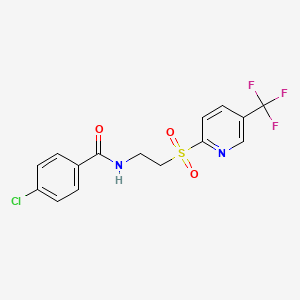

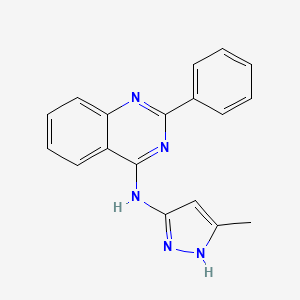
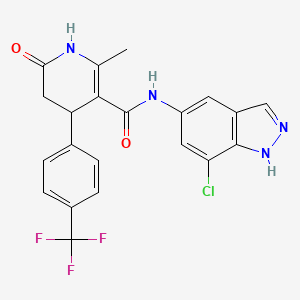
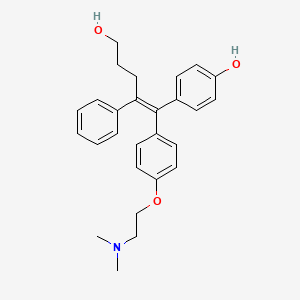
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)
